molecular formula C21H22ClNO5S2 B2571601 N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide CAS No. 877816-85-8

N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide

Cat. No.: B2571601
CAS No.: 877816-85-8
M. Wt: 467.98
InChI Key: CXAHRTFVPKXECD-UHFFFAOYSA-N
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Description

N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide is a complex organic compound that features a combination of aromatic rings and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-(furan-2-yl)ethylamine to form an intermediate sulfonamide. This intermediate is then reacted with 2,4,6-trimethylbenzenesulfonyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The sulfonyl groups can be reduced to thiols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of thiols.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can interact with enzymes or receptors, potentially inhibiting their activity. The aromatic rings may also facilitate binding to hydrophobic pockets within proteins, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide
  • N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[(4-chlorophenyl)methyl]ethanediamide

Uniqueness

N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide is unique due to the presence of both furan and trimethylbenzene rings, which may confer distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

N-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClNO5S2/c1-14-11-15(2)21(16(3)12-14)30(26,27)23-13-20(19-5-4-10-28-19)29(24,25)18-8-6-17(22)7-9-18/h4-12,20,23H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXAHRTFVPKXECD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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